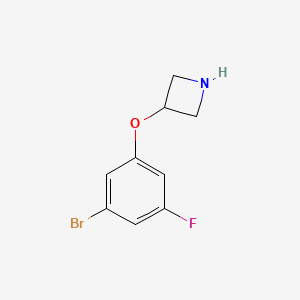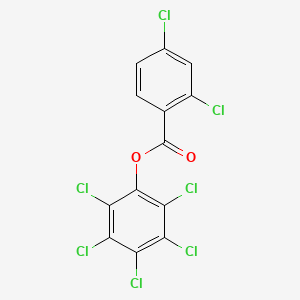
Methyl 4-ethoxy-3-ethynylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-ethoxy-3-ethynylbenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring an ethoxy group and an ethynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxy-3-ethynylbenzoate can be synthesized through several methods. One common approach involves the ethynylation of methyl 4-ethoxybenzoate. The reaction typically employs a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where methyl 4-ethoxybenzoate reacts with an ethynylating agent in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-ethoxy-3-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-ethoxy-3-ethynylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-ethoxy-3-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-ethoxy-3-ethynylbenzoate can be compared with other similar compounds, such as:
Methyl 4-ethynylbenzoate: Lacks the ethoxy group, which can affect its reactivity and applications.
Methyl 4-ethoxybenzoate: Lacks the ethynyl group, which limits its use in certain synthetic applications.
Ethyl 4-ethoxy-3-ethynylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its combination of ethoxy and ethynyl groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 4-ethoxy-3-ethynylbenzoate |
InChI |
InChI=1S/C12H12O3/c1-4-9-8-10(12(13)14-3)6-7-11(9)15-5-2/h1,6-8H,5H2,2-3H3 |
InChI-Schlüssel |
XNADCIBVYWBDMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



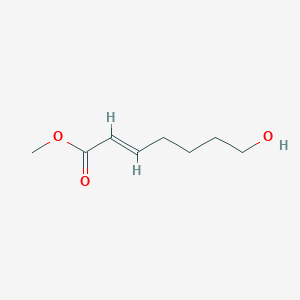
![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)
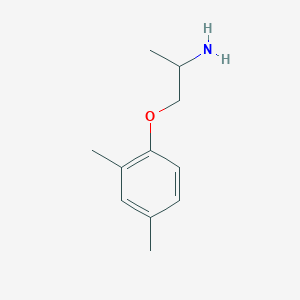



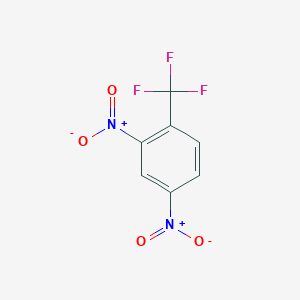
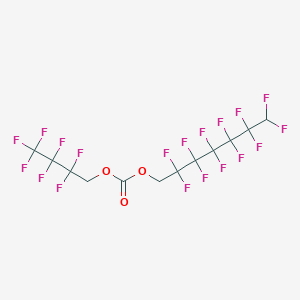
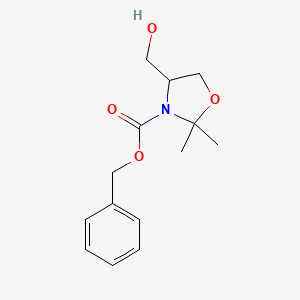

![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)
